

N(alpha)-Dimethylcoprogen: A Key Player in Fungal Iron Homeostasis and Virulence

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Compound of Interest

Compound Name: *N(alpha)-Dimethylcoprogen*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes. However, its limited bioavailability and potential for toxicity necessitate tightly regulated acquisition and storage mechanisms. In the fungal kingdom, a key strategy for iron acquisition involves the secretion of high-affinity iron chelators known as siderophores. This technical guide provides a comprehensive overview of **N(alpha)-Dimethylcoprogen**, a trihydroxamate siderophore of the coprogen family, and its pivotal role in the iron homeostasis and pathogenicity of various fungal species. We delve into its biochemical properties, biosynthetic pathway, regulatory networks, and its function in fungal virulence. This document also furnishes detailed experimental protocols for the study of **N(alpha)-Dimethylcoprogen** and presents key quantitative data to inform research and therapeutic development.

Introduction to N(alpha)-Dimethylcoprogen

N(alpha)-Dimethylcoprogen is a specialized metabolite produced by several pathogenic fungi, including species of *Alternaria* and *Fusarium*. As a member of the coprogen family of siderophores, its primary function is to scavenge ferric iron (Fe^{3+}) from the extracellular environment, including from host tissues during infection. The high affinity of **N(alpha)-Dimethylcoprogen** for iron allows fungi to thrive in iron-limited conditions, a crucial aspect of their ability to cause disease.

The structure of **N(alpha)-Dimethylcoprogen** is characterized by a cyclic hexapeptide backbone containing three hydroxamate groups, which coordinate the ferric iron in an octahedral geometry. This stable complex is then recognized by specific transporters on the fungal cell surface for internalization.

Biochemical Properties and Quantitative Data

The efficacy of a siderophore is largely determined by its affinity for ferric iron. While the precise formation constant for the **N(alpha)-Dimethylcoprogen**-iron complex is not extensively documented, it is known to possess a higher binding affinity for Fe^{3+} compared to its unmethylated precursor, coprogen, due to the $\text{N}\alpha$ -dimethylation. This enhanced affinity is a critical factor in its ability to compete for iron with host iron-binding proteins.

Table 1: Physicochemical and Biochemical Properties of **N(alpha)-Dimethylcoprogen**

Property	Value/Description	Reference
Molecular Formula	$\text{C}_{35}\text{H}_{55}\text{FeN}_6\text{O}_{12}$	[1]
Molecular Weight	807.7 g/mol	[2]
Siderophore Class	Trihydroxamate (Coprogen family)	[1]
Producing Organisms	<i>Alternaria longipes</i> , <i>Fusarium dimerum</i>	[1]
Iron Binding Affinity ($\log \beta$)	Higher than coprogen (specific value not reported)	[2]

Table 2: Quantitative Data on the Role of Coprogen Siderophores in Fungal Pathogenicity

Fungal Species	Gene Knockout	Effect on Virulence	Quantitative Measure	Reference
Alternaria alternata	$\Delta nps6$	Reduced virulence on citrus	Lesion size reduction	[3]
Cochliobolus heterostrophus	$\Delta nps6$	Reduced virulence on maize	Not specified	[3]

Biosynthesis of N(alpha)-Dimethylcoprogen

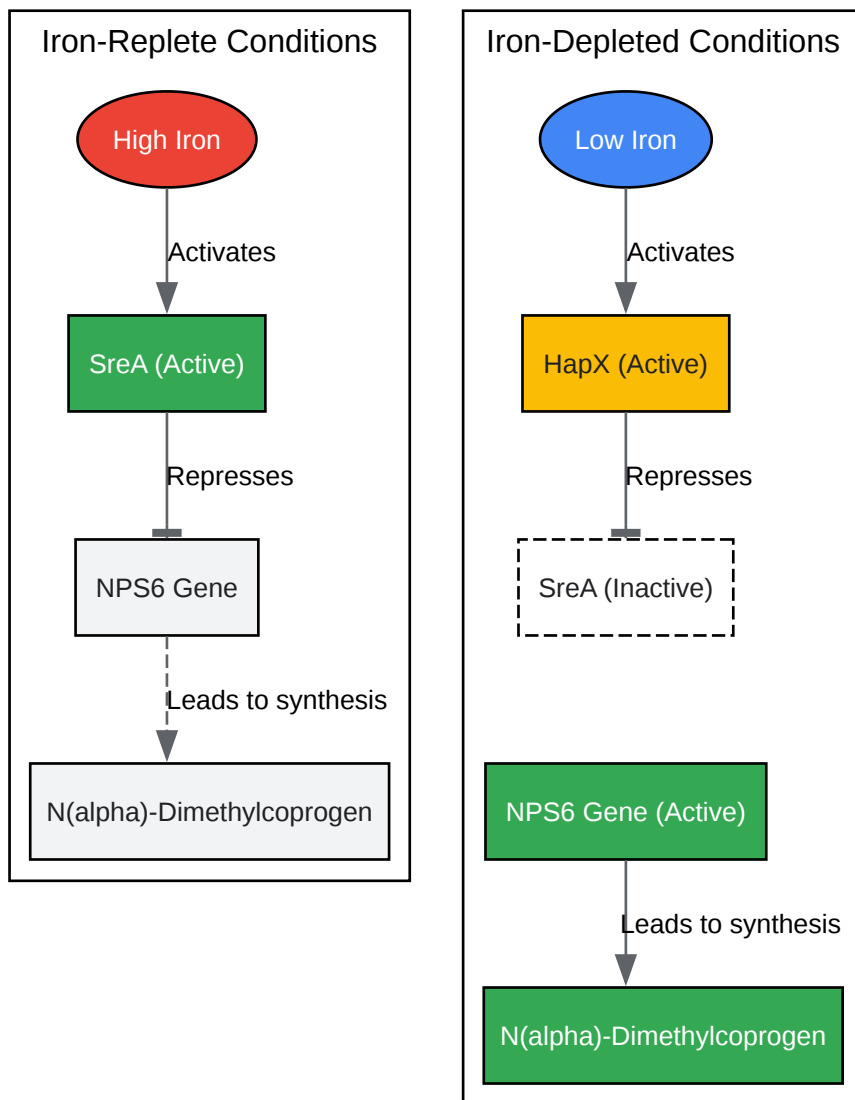
The biosynthesis of **N(alpha)-Dimethylcoprogen** is a complex process orchestrated by a multi-domain enzyme known as a non-ribosomal peptide synthetase (NRPS). In *Alternaria alternata*, the gene NPS6 has been identified as the key enzyme responsible for the synthesis of dimethyl coprogen siderophores. The biosynthetic pathway involves the activation and condensation of amino acid precursors, followed by modifications to generate the final hydroxamate-containing molecule.

Signaling Pathway for N(alpha)-Dimethylcoprogen Biosynthesis

The production of **N(alpha)-Dimethylcoprogen** is tightly regulated in response to intracellular iron levels. This regulation is primarily mediated by a negative feedback loop involving two key transcription factors: SreA and HapX.

- Under iron-replete conditions: The GATA-type transcription factor SreA is active and represses the expression of genes involved in iron acquisition, including the NPS6 gene required for **N(alpha)-Dimethylcoprogen** biosynthesis. SreA achieves this by directly binding to the promoter region of *nps6*.[\[4\]](#)
- Under iron-depleted conditions: The bZIP transcription factor HapX is activated. HapX, in turn, represses the expression of *sreA*, thereby relieving the repression of NPS6 and other iron uptake genes.[\[4\]](#)[\[5\]](#) This allows for the synthesis and secretion of **N(alpha)-Dimethylcoprogen** to scavenge for environmental iron.

Regulation of N(alpha)-Dimethylcoprogen Biosynthesis

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Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **N(alpha)-Dimethylcoprogen**.

Fungal Culture and Siderophore Production

Objective: To culture fungi under iron-depleted conditions to induce the production of **N(alpha)-Dimethylcoprogen**.

Materials:

- Fungal strain of interest (e.g., *Alternaria longipes*, *Fusarium dimerum*)
- Minimal medium (MM) (e.g., Vogel's minimal medium)
- Iron chelator (e.g., 2,2'-bipyridyl)
- Sterile culture flasks
- Shaking incubator

Protocol:

- Prepare the minimal medium according to the standard recipe, omitting the addition of iron salts.
- To create iron-depleted conditions, add an iron chelator such as 2,2'-bipyridyl to the medium at a final concentration of 100-200 μM .
- Inoculate the iron-depleted minimal medium with fungal spores or mycelia.
- Incubate the culture in a shaking incubator at the optimal temperature and speed for the specific fungal species (e.g., 25-28°C, 150-200 rpm) for 5-7 days.
- After incubation, harvest the culture supernatant by centrifugation or filtration to remove the fungal biomass. The supernatant will contain the secreted siderophores.

Purification of N(alpha)-Dimethylcoprogen

Objective: To isolate and purify **N(alpha)-Dimethylcoprogen** from the fungal culture supernatant.

Materials:

- Fungal culture supernatant
- Amberlite XAD-4 or similar non-polar resin
- Methanol
- Ethyl acetate
- Silica gel for column chromatography
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

- Pass the fungal culture supernatant through a column packed with Amberlite XAD-4 resin.
- Wash the column with deionized water to remove salts and other polar compounds.
- Elute the bound siderophores with methanol.
- Evaporate the methanol under reduced pressure to obtain a crude extract.
- Further purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform).
- For final purification, subject the fractions containing **N(alpha)-Dimethylcoprogen** to reversed-phase HPLC on a C18 column. Monitor the elution profile at a wavelength of approximately 435 nm (for the ferrated form).

Quantification of **N(alpha)-Dimethylcoprogen** using HPLC-MS

Objective: To quantify the amount of **N(alpha)-Dimethylcoprogen** in a sample.

Materials:

- Purified **N(alpha)-Dimethylcoprogen** standard

- HPLC-Mass Spectrometry (HPLC-MS) system
- C18 column
- Mobile phase: Acetonitrile and water with 0.1% formic acid

Protocol:

- Prepare a standard curve using known concentrations of the purified **N(alpha)-Dimethylcoprogen** standard.
- Inject the fungal extract or purified sample into the HPLC-MS system.
- Perform a gradient elution, for example, starting with 5% acetonitrile and increasing to 95% over 30 minutes.
- Monitor the elution of **N(alpha)-Dimethylcoprogen** using its specific mass-to-charge ratio (m/z) in the mass spectrometer.
- Quantify the amount of **N(alpha)-Dimethylcoprogen** in the sample by comparing its peak area to the standard curve.

Radiolabeled Iron (^{55}Fe) Uptake Assay

Objective: To measure the uptake of iron mediated by **N(alpha)-Dimethylcoprogen**.

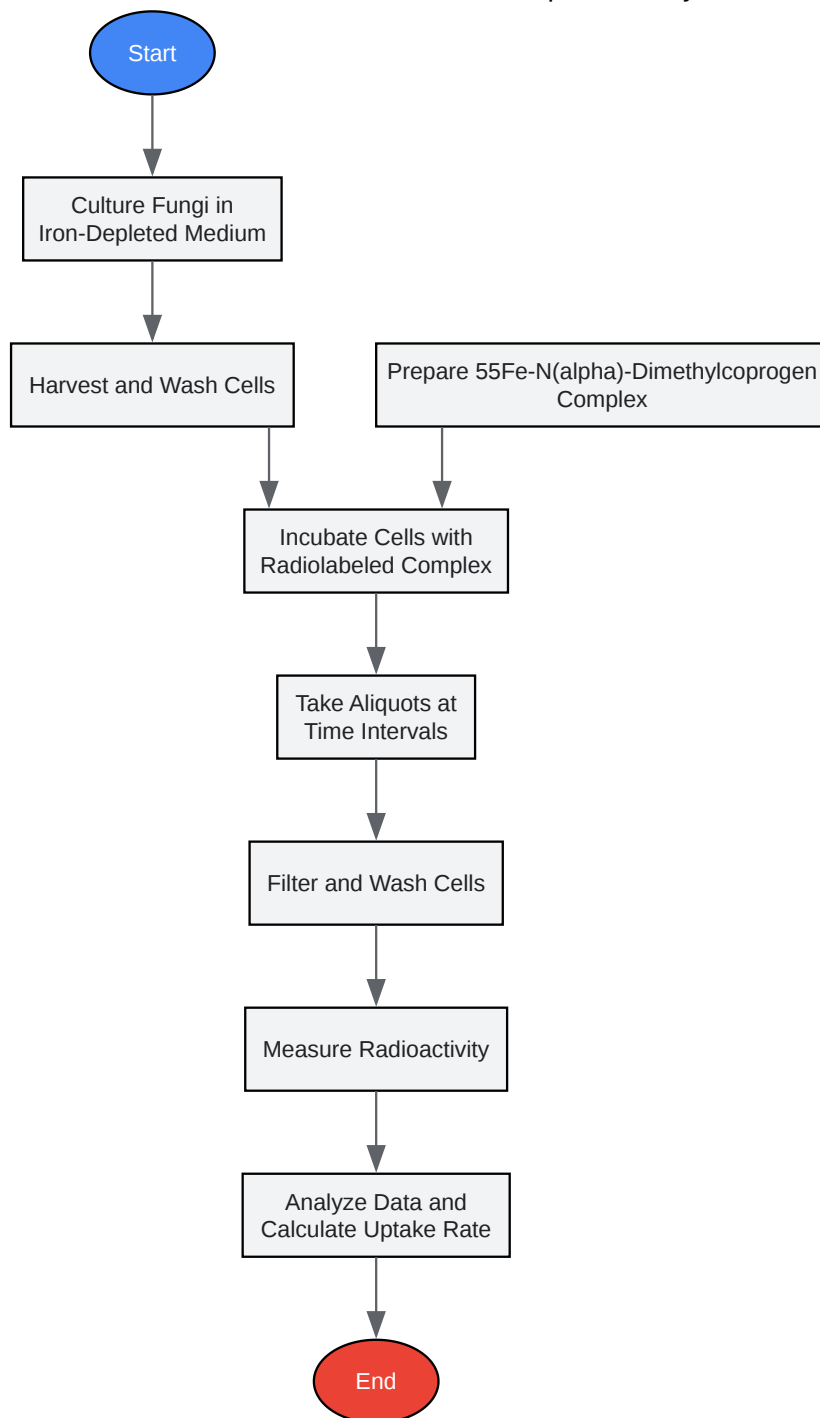
Materials:

- Fungal cells grown in iron-depleted medium
- $^{55}\text{FeCl}_3$ solution
- Purified **N(alpha)-Dimethylcoprogen**
- Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.5, containing 10 mM EDTA)
- Scintillation counter and scintillation cocktail

Protocol:

- Grow the fungal cells in iron-depleted minimal medium as described in section 4.1.
- Harvest the cells by centrifugation and wash them with an iron-free buffer.
- Resuspend the cells to a defined density in the assay buffer.
- Prepare the ^{55}Fe -**N(alpha)-Dimethylcoprogen** complex by incubating $^{55}\text{FeCl}_3$ with an excess of purified **N(alpha)-Dimethylcoprogen**.
- Initiate the uptake assay by adding the ^{55}Fe -**N(alpha)-Dimethylcoprogen** complex to the cell suspension.
- Incubate the mixture at the optimal growth temperature with gentle shaking.
- At various time points, take aliquots of the cell suspension and quickly filter them through a membrane filter.
- Wash the filters rapidly with ice-cold washing buffer to remove unbound radioactivity.
- Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- Calculate the rate of iron uptake based on the amount of radioactivity incorporated into the cells over time.

Workflow for Radiolabeled Iron Uptake Assay

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Radiolabeled Iron Uptake Assay Workflow

Role in Fungal Virulence

The ability to acquire iron is a critical determinant of fungal pathogenicity. During infection, fungi encounter an iron-limited environment as the host actively sequesters iron as a defense mechanism. Siderophores like **N(alpha)-Dimethylcoprogen** are therefore essential virulence factors that enable fungi to overcome this host defense.

Studies have shown that fungal mutants unable to produce coprogen-family siderophores exhibit reduced virulence in animal and plant models of infection. For example, deletion of the NPS6 gene in *Alternaria alternata* leads to a significant reduction in its ability to cause disease on citrus.[3] This underscores the potential of targeting siderophore biosynthesis or uptake as a novel antifungal therapeutic strategy.

Conclusion and Future Directions

N(alpha)-Dimethylcoprogen is a vital component of the iron acquisition machinery in several pathogenic fungi, playing a crucial role in their ability to survive in iron-limited environments and cause disease. The elucidation of its biosynthetic pathway and the regulatory networks that control its production has provided valuable insights into fungal iron homeostasis.

For researchers and drug development professionals, the **N(alpha)-Dimethylcoprogen** pathway presents a promising target for the development of novel antifungal agents. Strategies could include the design of inhibitors for the NPS6 enzyme or the development of molecules that block the uptake of the **N(alpha)-Dimethylcoprogen**-iron complex. Further research is warranted to fully characterize the iron-binding kinetics of **N(alpha)-Dimethylcoprogen** and to explore its role in a wider range of fungal pathogens. The detailed experimental protocols provided in this guide offer a solid foundation for advancing our understanding of this important molecule and its role in fungal biology and disease.

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